2,2,2-Trichloro-1-(2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate
Overview
Description
2,2,2-Trichloro-1-(2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trichloromethyl group, a dioxaphosphinan ring, and a benzenesulfonate moiety .
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-(2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate typically involves multiple steps. One common synthetic route includes the reaction of trichloroacetaldehyde with a dioxaphosphinan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trichloro-1-(2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trichloro-1-(2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trichloro-1-(2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate can be compared with other similar compounds, such as:
2,2,2-Trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the dioxaphosphinan ring.
2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate: This compound features two methyl groups on the dioxaphosphinan ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of applications in research and industry .
Properties
IUPAC Name |
[2,2,2-trichloro-1-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)ethyl] benzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3O6PS/c12-11(13,14)10(21(15)18-7-4-8-19-21)20-22(16,17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHTXSICDKQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1)C(C(Cl)(Cl)Cl)OS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126593 | |
Record name | 1,3,2-Dioxaphosphorinane-2-methanol, α-(trichloromethyl)-, 2-benzenesulfonate, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473827-12-2 | |
Record name | 1,3,2-Dioxaphosphorinane-2-methanol, α-(trichloromethyl)-, 2-benzenesulfonate, 2-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473827-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaphosphorinane-2-methanol, α-(trichloromethyl)-, 2-benzenesulfonate, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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